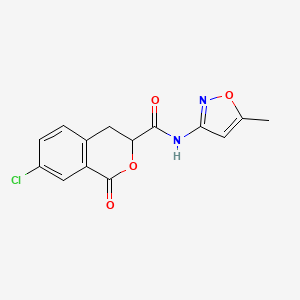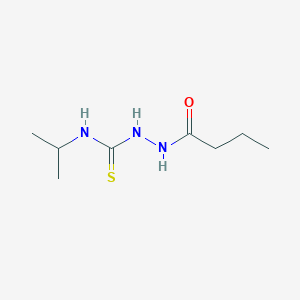![molecular formula C15H24N2OS B4626144 N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)
N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea
Vue d'ensemble
Description
Urea derivatives are a broad class of chemicals that have been extensively studied for their potential applications in pharmaceuticals, agriculture, and material science. The synthesis and analysis of these compounds provide insights into their structure-activity relationships, enabling the development of new materials and drugs.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-(4-methylphenyl)-N'-(1,2,4-triazoly)urea was achieved through the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% product (Feng Gui-rong, 2002). This method can be adapted for the synthesis of N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea by selecting appropriate isocyanate and amine precursors.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques like NMR, IR, and X-ray diffraction. For example, a study on 1-cyclopentyl-3-(3-hydroxyphenyl)urea used NMR, IR, MS, and X-ray diffraction to determine its structure, which was further optimized using DFT to compare with experimental data (Wen-Fang Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, such as cyclization and rearrangement, which can alter their chemical properties significantly. For example, cyclization of N-(2-hydroxyethyl)-N-phenylmethyl-N'-substituted ureas and thioureas was explored as a prelude to synthesizing 2-imidazolidinones (T. Kim et al., 2010).
Applications De Recherche Scientifique
Enzyme Inhibition
Urea derivatives have been extensively studied for their enzyme inhibitory properties. A study by Aksu et al. (2016) synthesized a series of ureas derived from phenethylamines and evaluated them for human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzyme inhibitory activities. These compounds showed significant inhibition, with Ki values in the range of 0.307–0.432 nM for hCA I and 0.149–0.278 nM for hCA II, indicating their potential in therapeutic applications related to enzyme dysregulation (Aksu et al., 2016).
Anticancer Investigations
Urea derivatives are also being explored for their anticancer properties. Purwanto et al. (2020) focused on the modification of urea structures to improve membrane penetration, crucial for enhancing pharmacological activity. Their synthesized compound, N-(phenylcarbamoyl)benzamide, showed higher cytotoxic effects against HeLa cell lines than hydroxyurea, indicating promising anticancer drug candidate potential (Purwanto et al., 2020).
Plant Biology and Morphogenesis
In the field of plant biology, urea derivatives have demonstrated cytokinin-like activity, which is vital for cell division and differentiation. Ricci and Bertoletti (2009) reviewed the history and biological activity of urea derivatives, highlighting their use in in vitro plant morphogenesis studies. Urea cytokinins, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), show activity often exceeding that of adenine compounds, offering a synthetic alternative to naturally occurring cytokinins in plant tissue culture (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-heptan-2-yl-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-4-5-6-8-12(2)16-15(18)17-13-9-7-10-14(11-13)19-3/h7,9-12H,4-6,8H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZLBNQUDRIQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)
![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)
![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)
![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)